3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one
Overview
Description
3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an aminophenyl group attached to an ethyl chain . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-aminophenylethylamine with ethylene carbonate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base like potassium carbonate, at elevated temperatures (around 100-150°C) to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the aminophenyl moiety .
Scientific Research Applications
3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but with an alcohol group instead of the oxazolidinone ring.
4-Aminophenylethylamine: Lacks the oxazolidinone ring, making it less complex.
Oxazolidinone derivatives: Various derivatives with different substituents on the oxazolidinone ring.
Uniqueness
3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of both the aminophenyl group and the oxazolidinone ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)5-6-13-7-8-15-11(13)14/h1-4H,5-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDPIAAXRLUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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